molecular formula C12H13F3N2O3S B12110722 1-Benzyl-3-methylimidazolium trifluoromethanesulfonate

1-Benzyl-3-methylimidazolium trifluoromethanesulfonate

Katalognummer: B12110722
Molekulargewicht: 322.31 g/mol
InChI-Schlüssel: MINQAGIVFVSOOZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-benzyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-benzyl-3-methylimidazole+trifluoromethanesulfonic acid1-benzyl-3-methylimidazolium trifluoromethanesulfonate\text{1-benzyl-3-methylimidazole} + \text{trifluoromethanesulfonic acid} \rightarrow \text{this compound} 1-benzyl-3-methylimidazole+trifluoromethanesulfonic acid→1-benzyl-3-methylimidazolium trifluoromethanesulfonate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-3-methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazolium ring.

Wissenschaftliche Forschungsanwendungen

1-benzyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.

    Industry: It is used in the synthesis of advanced materials and as an ionic liquid in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, influencing their function and activity. The trifluoromethanesulfonate anion may also play a role in the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-benzyl-3-methylimidazolium chloride
  • 1-benzyl-3-methylimidazolium bromide
  • 1-benzyl-3-methylimidazolium tetrafluoroborate

Uniqueness

1-benzyl-3-methylimidazolium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate anion, which imparts distinct properties such as higher thermal stability and enhanced solubility in organic solvents compared to its counterparts with different anions.

Eigenschaften

Molekularformel

C12H13F3N2O3S

Molekulargewicht

322.31 g/mol

IUPAC-Name

1-benzyl-3-methylimidazol-3-ium;trifluoromethanesulfonate

InChI

InChI=1S/C11H13N2.CHF3O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8,10H,9H2,1H3;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

MINQAGIVFVSOOZ-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.